3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
3-Aminobicyclo[111]pentane-1-carboxylic acid is a unique bicyclic amino acid derivative It features a rigid bicyclo[111]pentane core, which imparts significant structural rigidity and stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid typically begins with [1.1.1]propellane as the starting material. The process involves several steps, including the formation of intermediates and subsequent functional group transformations. One efficient method involves the reaction of [1.1.1]propellane with appropriate reagents to introduce the amino and carboxylic acid functionalities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is incorporated into peptides to study protein structure and function.
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes and receptors with high specificity. This can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
γ-Aminobutyric acid (GABA): A neurotransmitter with a similar amino acid structure but lacks the rigid bicyclic core.
Bicyclo[1.1.1]pentane derivatives: Other derivatives of bicyclo[1.1.1]pentane with different functional groups.
Uniqueness
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its rigid bicyclic structure, which imparts high stability and specificity in its interactions. This makes it a valuable scaffold in drug design and materials science, offering advantages over more flexible molecules like GABA.
Properties
IUPAC Name |
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISLXTLDZXDHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649590 | |
Record name | 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406947-32-8 | |
Record name | 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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